Catalytic Transfer Hydrogenation Activity: (R)-BINAP vs. Phosphine-Free Rhodium Analogue
In rhodium(III)-catalyzed transfer hydrogenation of ketones, incorporation of (R)-BINAP as a diphosphine ligand dramatically enhances catalytic activity relative to a phosphine-free control complex. The (R)-BINAP-containing catalyst achieves a turnover frequency of approximately 1000 h⁻¹, representing a threefold increase compared to 330 h⁻¹ observed for the analogous phosphine-free system [1].
| Evidence Dimension | Catalytic Turnover Frequency (TOF) |
|---|---|
| Target Compound Data | TOF ≈ 1000 h⁻¹ |
| Comparator Or Baseline | Phosphine-free Rh(III) dicarbene analogue (TOF ≈ 330 h⁻¹) |
| Quantified Difference | Approximately 3.0-fold higher TOF |
| Conditions | Transfer hydrogenation of ketones in iPrOH/KOH with 1 mol% base; Rh(III) complex bearing both cis-chelating dicarbene and (R)-BINAP ligand |
Why This Matters
Higher TOF directly translates to reduced catalyst loading or shorter reaction times, improving process economics and throughput for hydrogenation screening.
- [1] Farrell, K.; Müller-Bunz, H.; Albrecht, M. Synthesis, Isomerization, and Catalytic Transfer Hydrogenation Activity of Rhodium(III) Complexes Containing Both Chelating Dicarbenes and Diphosphine Ligands. Organometallics 2015, 34, 5723-5733. View Source
